5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester
CAS No.: 1217745-62-4
Cat. No.: VC0028682
Molecular Formula: C38H36O9
Molecular Weight: 636.697
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217745-62-4 |
|---|---|
| Molecular Formula | C38H36O9 |
| Molecular Weight | 636.697 |
| IUPAC Name | [(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate |
| Standard InChI | InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1 |
| Standard InChI Key | AGFANOADWIIWSA-VATRIRCNSA-N |
| SMILES | CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Introduction
Chemical Properties and Structure
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester exhibits a complex molecular architecture with multiple functional groups attached to a cyclohexene core. The compound's detailed chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | [(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate |
| Molecular Formula | C38H36O9 |
| Molecular Weight | 636.697 g/mol |
| CAS Number | 1217745-62-4 |
| Canonical SMILES | CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
| InChI | InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1 |
| InChI Key | AGFANOADWIIWSA-VATRIRCNSA-N |
The structural features of this compound include:
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A cyclohexene core (derived from shikimic acid) with specific stereochemistry indicated by the (1S,2R,6R) configuration at positions 1, 2, and 6.
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An acetyloxy group at position 6 (5-O position of the original shikimic acid).
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A benzoate ester group at position 1 (4-O position of the original shikimic acid).
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A dimethyloxytrityl group at position 2 (3-O position of the original shikimic acid), which contains two 4-methoxyphenyl groups and one phenyl group attached to a central carbon.
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A methyl ester group attached to the carboxylic acid moiety .
The stereochemistry of this compound is particularly significant as it determines its reactivity and utility in stereoselective synthetic pathways. The specific configuration at positions 1, 2, and 6 on the cyclohexene ring is maintained from the naturally occurring shikimic acid and is critical for the compound's function in organic synthesis pathways.
Physical Properties
The physical characteristics of 5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester provide important information for handling and utilizing this compound in laboratory settings. Its physical properties are summarized below:
| Physical Property | Description |
|---|---|
| Appearance | White Solid (foam) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran |
| State at Room Temperature | Solid |
The compound's appearance as a white foam is characteristic of many high molecular weight organic compounds with multiple aromatic rings. Its solubility profile indicates compatibility with common organic solvents, particularly those of medium polarity. This solubility characteristic is advantageous for organic synthesis applications, where reactions are typically conducted in non-aqueous media .
The foam-like texture suggests a relatively low density and potentially high surface area, which can be beneficial for reaction kinetics when this compound serves as a reactant. The physical form of the compound also suggests that it may be hygroscopic or sensitive to atmospheric moisture, necessitating proper storage conditions to maintain its integrity over time.
Applications in Organic Synthesis
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester serves as a valuable intermediate in organic synthesis with multiple potential applications . Its utility primarily stems from the selective protection of hydroxyl groups, which enables controlled reactivity in subsequent transformations.
Key applications include:
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Pharmaceutical Intermediate: The compound may serve as an advanced intermediate in the synthesis of pharmaceutically active compounds, particularly those derived from the shikimic acid pathway such as neuraminidase inhibitors, antibiotics, or antiviral agents.
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Building Block for Complex Molecule Synthesis: The differential protection of hydroxyl groups allows for selective chemical transformations in multi-step synthetic pathways, particularly where stereochemical control is essential.
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Model Compound for Protection Strategies: The molecule exemplifies sophisticated protection strategies for polyhydroxylated systems, making it valuable for studying and developing new protection/deprotection methodologies.
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Precursor for Modified Carbohydrates and Cyclitols: The cyclohexene core with multiple protected functionalities provides a platform for creating modified carbohydrate-like structures and cyclitols with potential biological activities.
The strategic arrangement of protecting groups in this molecule highlights its value in synthetic organic chemistry, where controlled reactivity and stereoselectivity are paramount considerations.
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